molecular formula C23H19FO2 B12954652 4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol

4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol

Cat. No.: B12954652
M. Wt: 346.4 g/mol
InChI Key: LXXCWJMFXWFJMK-UHFFFAOYSA-N
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Description

4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both benzyloxy and fluorophenol groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of a suitable naphthalene derivative with benzyl alcohol under acidic conditions to form the benzyloxy group.

    Introduction of the fluorophenol group: The benzyloxy intermediate is then subjected to a fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.

    Final coupling reaction: The fluorinated intermediate is then coupled with a phenol derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler naphthalene derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylic aldehydes or carboxylic acids.

    Reduction: Formation of naphthalene derivatives without the benzyloxy group.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenol group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but lacks the fluorophenol moiety.

    4-(Benzyloxy)-2-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of a phenol.

    4-(Benzyloxy)-2-fluorophenylamine: Contains an amine group instead of a phenol.

Uniqueness

4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol is unique due to the combination of the benzyloxy and fluorophenol groups within a naphthalene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H19FO2

Molecular Weight

346.4 g/mol

IUPAC Name

2-fluoro-4-(6-phenylmethoxy-3,4-dihydronaphthalen-1-yl)phenol

InChI

InChI=1S/C23H19FO2/c24-22-14-18(9-12-23(22)25)20-8-4-7-17-13-19(10-11-21(17)20)26-15-16-5-2-1-3-6-16/h1-3,5-6,8-14,25H,4,7,15H2

InChI Key

LXXCWJMFXWFJMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=C1)C4=CC(=C(C=C4)O)F

Origin of Product

United States

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